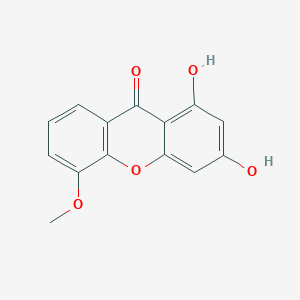

1,3-dihydroxy-5-methoxy-9H-xanthen-9-one

Description

Overview of the Xanthone (B1684191) Chemical Class in Academic Research

Xanthones, characterized by their dibenzo-γ-pyrone scaffold, are a significant class of oxygenated heterocyclic compounds widely distributed in nature, particularly in higher plants and microorganisms. nih.gov This structural framework makes them a subject of extensive academic investigation. The core of their structure is the 9H-xanthen-9-one nucleus, a tricyclic system that allows for a wide variety of substitutions, leading to a diverse range of chemical and biological properties. nih.gov

Research into xanthones has revealed their potential in various fields, including medicinal chemistry and materials science. The versatility of the xanthone scaffold allows for interactions with a diverse range of biomolecules, making them "privileged structures" in the eyes of medicinal chemists.

Significance of Oxygenated Xanthones in Contemporary Chemical Biology

Within the broad class of xanthones, those bearing oxygen-containing functional groups—such as hydroxyl and methoxy (B1213986) moieties—are of particular interest in contemporary chemical biology. These oxygenated xanthones exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties. The position and nature of these oxygen-containing substituents on the xanthone core are crucial in determining their biological efficacy.

The presence of hydroxyl groups, for instance, is often associated with potent antioxidant activity, as they can act as hydrogen donors to neutralize free radicals. The methoxy groups, on the other hand, can influence the molecule's lipophilicity and its ability to cross biological membranes, thereby affecting its bioavailability and interaction with cellular targets. The interplay of these substituents gives rise to a vast chemical space for the design and discovery of novel therapeutic agents.

Research Trajectory and Scope Pertaining to 1,3-Dihydroxy-5-methoxy-9H-xanthen-9-one

The research trajectory for this compound has been primarily focused on its isolation from natural sources and the characterization of its fundamental properties. This specific xanthone has been identified as a natural product in several plant species, notably in Hypericum japonicum and Canscora alata. The discovery of this compound in these botanicals has paved the way for further phytochemical investigations to understand its role and potential applications.

The scope of research has largely been foundational, involving the elucidation of its chemical structure and the compilation of its physical and chemical properties. While the broader class of oxygenated xanthones has been extensively studied for various biological activities, specific and detailed in-vitro or in-vivo studies on this compound are not as widely documented in publicly available scientific literature. Future research is poised to explore the synthesis of this compound and its derivatives, as well as to conduct comprehensive biological evaluations to uncover its full therapeutic potential.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C14H10O5 | PubChem |

| Molecular Weight | 258.23 g/mol | PubChem |

| IUPAC Name | 1,3-dihydroxy-5-methoxyxanthen-9-one | PubChem |

| InChI | InChI=1S/C14H10O5/c1-18-10-4-2-3-8-13(17)12-9(16)5-7(15)6-11(12)19-14(8)10/h2-6,15-16H,1H3 | PubChem |

| InChIKey | CCLPDGXDCPXOCN-UHFFFAOYSA-N | PubChem |

| SMILES | COC1=CC=CC2=C1OC3=CC(=CC(=C3C2=O)O)O | PubChem |

| XLogP3 | 2.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 258.05282342 Da | PubChem |

| Monoisotopic Mass | 258.05282342 Da | PubChem |

| Topological Polar Surface Area | 76 Ų | PubChem |

| Heavy Atom Count | 19 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 358 | PubChem |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydroxy-5-methoxyxanthen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-18-10-4-2-3-8-13(17)12-9(16)5-7(15)6-11(12)19-14(8)10/h2-6,15-16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLPDGXDCPXOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC3=CC(=CC(=C3C2=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of 1,3 Dihydroxy 5 Methoxy 9h Xanthen 9 One

Isolation from Botanical Sources

The primary documented sources of 1,3-dihydroxy-5-methoxy-9H-xanthen-9-one are flowering plants, where it exists as a secondary metabolite.

Hypericum japonicum as a Source Organism

Hypericum japonicum, a member of the Hypericaceae family, has been identified as a source of this compound nih.gov. Phytochemical investigations of this plant have revealed a diverse array of xanthones, highlighting the genus Hypericum as a rich source of these compounds researchgate.netipb.pt. While detailed studies on the isolation of this specific compound are part of broader phytochemical analyses, the presence of numerous other xanthone (B1684191) derivatives in H. japonicum has been well-documented nih.govnih.gov.

Table 1: Other Xanthones Identified in Hypericum japonicum

| Compound Name |

|---|

| 1,6-dihydroxyisojacereubin-5-O-beta-D-glucoside nih.gov |

| 3,6,7-tri-hydroxy-1-methoxy-xanthone nih.gov |

| 1,5-dihydroxyxanthone-6-O-beta-D-glucoside nih.gov |

| Bijaponicaxanthone nih.gov |

| 1,3,5,6-tetrahydroxy-4-prenylxanthone nih.gov |

| 1,5,6-trihydroxyxanthone nih.gov |

| Isojacereubin nih.gov |

| 6-deoxyisojacareubin nih.gov |

Occurrence in Canscora alata and Other Plant Species

Canscora alata, belonging to the Gentianaceae family, is another botanical source of this compound nih.gov. The genus Canscora is known for producing a variety of xanthones nih.govrsc.org. The isolation of this compound from C. alata has been reported in the context of broader studies on the chemical constituents of the plant researchgate.netnih.gov.

Table 2: Selected Xanthones from the Gentianaceae Family

| Compound Name | Plant Source |

|---|---|

| 1-hydroxy-3,5,6,7-tetramethoxyxanthone | Canscora decussata rsc.org |

| 1,7-dihydroxy-3,5,6-trimethoxyxanthone | Canscora decussata rsc.org |

| 1,6,7-trihydroxy-3,5-dimethoxyxanthone | Canscora decussata rsc.org |

Presence as Sulfonated and Glycosylated Derivatives in Specific Plant Genera

While this compound itself has been isolated, it also occurs in nature as modified derivatives. In plants such as Hypericum sampsoni Hance and Centaurium erythraea, related xanthone structures have been found as sulfonated and glycosylated forms. The presence of these derivatives suggests metabolic pathways within these plants that can modify the core xanthone structure.

Distribution Across Biological Kingdoms

The distribution of xanthones is not limited to the plant kingdom. This class of compounds has been identified in a range of other organisms.

Identification in Fungi and Lichens

Xanthones are known to be produced by various fungi and lichens encyclopedia.pubresearchgate.net. However, based on the available scientific literature, there is no specific report on the isolation of this compound from fungal or lichen sources. The xanthones found in these organisms often have different substitution patterns compared to those typically found in higher plants.

Presence in Marine Organisms

The marine environment is a rich source of unique natural products, including a variety of xanthones nih.govnih.gov. These have been isolated from marine-derived fungi and other marine organisms encyclopedia.pubresearchgate.net. Despite the diversity of xanthones discovered in marine ecosystems, there are currently no specific reports documenting the presence of this compound in marine organisms.

Chemical Synthesis and Derivatization of 1,3 Dihydroxy 5 Methoxy 9h Xanthen 9 One

Total Synthesis Methodologies

The construction of the tricyclic xanthone (B1684191) core can be achieved through various synthetic strategies, which are broadly categorized as linear or convergent. These methodologies allow for the assembly of complex structures from simpler, readily available starting materials.

The synthesis of complex organic molecules can be approached in a stepwise, linear fashion or through a more efficient convergent route. chemistnotes.com

The primary routes to the xanthone scaffold, such as those involving the cyclization of 2,2'-dihydroxybenzophenones or 2-aryloxybenzoic acids, can be considered components of a convergent strategy, where the two key aryl precursors are first joined before the final ring-closing reaction. researchgate.netnih.gov

Two efficient methods have been developed for the synthesis of the 1,3-dihydroxyxanthone core, which can be adapted for the specific synthesis of 1,3-dihydroxy-5-methoxy-9H-xanthen-9-one by selecting appropriately substituted precursors. researchgate.net

Method A: Adaptation of the Grover, Shah, and Shah (GSS) Reaction The classical Grover, Shah, and Shah (GSS) reaction is a popular method for synthesizing hydroxyxanthones. researchgate.netrsc.org It typically involves the condensation of a phenol with a 2-hydroxybenzoic acid derivative using a mixture of zinc chloride (ZnCl₂) and phosphorus oxychloride (POCl₃) as the catalyst. researchgate.netmdpi.com An improved adaptation of this method utilizes Eaton's reagent (a 1:10 mixture of phosphorus pentoxide, P₂O₅, in methanesulfonic acid, CH₃SO₃H) to effect the acylation and subsequent cyclization. researchgate.netsciencetechindonesia.com This reagent often leads to higher yields (80–95%) and can result in a direct cyclization process without the detection of a benzophenone intermediate. mdpi.com For the synthesis of the target compound, this would involve the reaction between phloroglucinol (benzene-1,3,5-triol) and a suitably chosen 2-hydroxy-X-methoxybenzoic acid in the presence of Eaton's reagent.

Method B: Friedel-Crafts Acylation of a Silylated Phenol A second, entirely new method is based on the Friedel-Crafts acylation. researchgate.net This pathway involves the acylation of O,O,O-tris(trimethylsilyl)phloroglucinol with a 2-chlorobenzoyl chloride derivative. researchgate.net The trimethylsilyl groups serve as protecting groups for the reactive hydroxyls of phloroglucinol, allowing for a more controlled acylation reaction. To obtain this compound, a 2-chloro- or 2-halobenzoyl chloride with a methoxy (B1213986) group at the appropriate position would be required as the acylating agent. Both Method A and Method B are reported to provide good yields for the 1,3-dihydroxyxanthone scaffold. researchgate.net

Table 1: Comparison of Synthetic Methods for the 1,3-Dihydroxyxanthone Core

| Feature | Method A (Modified GSS) | Method B (Friedel-Crafts Acylation) |

| Key Reagents | Phenol (e.g., Phloroglucinol), 2-Hydroxybenzoic acid | Silylated Phenol, 2-Chlorobenzoyl chloride |

| Catalyst/Promoter | Eaton's Reagent (P₂O₅/CH₃SO₃H) | Lewis Acid (for Friedel-Crafts) |

| Intermediate | May proceed directly without a stable benzophenone intermediate mdpi.com | Acylated phenol |

| Advantages | Often high yields, well-established reaction class | Utilizes protecting groups for controlled reaction |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, reduce side reactions, and improve yields. This technology has been successfully applied to the synthesis of xanthones. Microwave irradiation significantly reduces reaction times for the cyclization of 2,2'-dihydroxybenzophenone precursors to form the xanthone scaffold, often from hours under conventional heating to just minutes. ingentaconnect.comresearchgate.net For instance, a microwave-assisted, base-catalyzed cyclization of hydroxybenzophenones in water has been developed as an efficient and environmentally friendly ("green") procedure. ingentaconnect.comresearchgate.net The Grover, Shah, and Shah method has also been improved by the use of microwave heating, allowing for a significant decrease in reaction time and an improvement in product yields. cuni.cz This rapid and efficient heating makes MAOS an attractive alternative to conventional methods for producing polyhydroxyxanthones. sciencetechindonesia.com

Functional Group Manipulation and Scaffold Modification

Once the xanthone core is synthesized, further derivatization is often necessary to introduce or modify functional groups, which can significantly influence the molecule's biological activity. This includes manipulating the hydroxyl groups and functionalizing the aromatic rings of the scaffold.

The hydroxyl groups on the xanthone scaffold, particularly the phenolic hydroxyls at positions 1 and 3, are key sites for functionalization. Alkylation and methylation are common modifications. Selective modification of these groups is crucial when multiple hydroxyls are present. researchgate.net Regioselective methylation can be achieved by controlling reaction conditions or by employing protecting group strategies to differentiate between hydroxyls of varying reactivity. nih.gov For instance, the hydroxyl group at C1 is often involved in a strong intramolecular hydrogen bond with the carbonyl oxygen at C9, which can influence its reactivity compared to other hydroxyl groups on the ring. beilstein-archives.org The synthesis of naturally occurring xanthones often involves selective demethylation or methylation in the final steps to achieve the desired substitution pattern. researchgate.net

Direct C-H functionalization has become a powerful strategy in organic synthesis, allowing for the formation of C-C or C-heteroatom bonds by activating otherwise unreactive C-H bonds, thus avoiding the need for pre-functionalized starting materials. frontiersin.org This approach has been applied to the xanthone core.

A study on the direct C-H/C-H functionalization (cross-dehydrogenative coupling) of 1,3-dihydroxy-9H-xanthen-9-one and its dimethoxy analogue (1,3-dimethoxy-9H-xanthen-9-one) with electron-deficient heterocycles like 1,2,4-triazines and quinazoline has been reported. researchgate.net

For 1,3-dimethoxy-9H-xanthen-9-one , the reaction proceeds with high regioselectivity, with the nucleophilic attack from the xanthone occurring exclusively at the C4 position to form stable adducts. researchgate.net

For 1,3-dihydroxy-9H-xanthen-9-one , the reaction with these heterocycles results in a mixture of two isomeric products, corresponding to nucleophilic attack at both the C4 and C2 positions, with the C4 adduct being the major product (85:15 ratio). researchgate.net This suggests a competition between orbital and charge control in the reaction with the dihydroxy-substituted scaffold. researchgate.net

Other methods, such as palladium-catalyzed oxidative double C-H functionalization/carbonylation, have also been developed to construct the xanthone skeleton, highlighting the utility of C-H activation in modern synthetic strategies. nih.gov

Synthesis of Halogenated and Aminated Xanthone Derivatives

The introduction of halogen atoms and amino groups onto the xanthone core can significantly influence the biological and physicochemical properties of the parent compound. These modifications are typically achieved through electrophilic substitution and reductive amination reactions, respectively.

Halogenation:

The electron-rich nature of the A-ring in this compound makes it susceptible to electrophilic aromatic substitution. The hydroxyl groups at positions 1 and 3 are strong activating groups, directing incoming electrophiles to the ortho and para positions, namely C2 and C4.

A general method for the chlorination of hydroxyxanthones involves the use of N-chlorosuccinimide (NCS) in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), in a suitable solvent like ethanol. ichem.md This method provides a regioselective approach to introduce chlorine atoms onto the xanthone scaffold. Similarly, bromination can be achieved using bromine in a solvent such as glacial acetic acid. ikm.org.my

For this compound, treatment with NCS would be expected to yield a mixture of chlorinated derivatives, with substitution occurring at the C2 and C4 positions. The reaction conditions can be optimized to favor either mono- or di-substitution.

Amination:

The synthesis of aminated xanthone derivatives can be approached through a multi-step sequence involving formylation followed by reductive amination. First, a formyl group (-CHO) can be introduced onto the xanthone nucleus, typically at the reactive C2 or C4 positions, via electrophilic substitution reactions like the Vilsmeier-Haack reaction.

Once the aldehyde derivative is obtained, it can undergo reductive amination. sciforum.net This reaction involves the condensation of the aldehyde with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being common choices due to their selectivity for reducing imines in the presence of aldehydes. masterorganicchemistry.com This two-step process allows for the introduction of a wide range of amino functionalities by varying the amine used in the condensation step.

Table 1: Synthesis of Halogenated and Aminated Xanthone Derivatives

| Derivative Type | Synthetic Method | Reagents and Conditions | Expected Product(s) |

| Halogenated | Electrophilic Aromatic Substitution | N-Chlorosuccinimide (NCS), p-TsOH, Ethanol | 2-Chloro-1,3-dihydroxy-5-methoxy-9H-xanthen-9-one and/or 4-Chloro-1,3-dihydroxy-5-methoxy-9H-xanthen-9-one |

| Bromine (Br2), Acetic Acid | 2-Bromo-1,3-dihydroxy-5-methoxy-9H-xanthen-9-one and/or 4-Bromo-1,3-dihydroxy-5-methoxy-9H-xanthen-9-one | ||

| Aminated | Formylation followed by Reductive Amination | 1. Vilsmeier-Haack (POCl3, DMF) 2. Primary/Secondary Amine, NaBH3CN or NaBH(OAc)3 | 2-(Aminomethyl)-1,3-dihydroxy-5-methoxy-9H-xanthen-9-one and/or 4-(Aminomethyl)-1,3-dihydroxy-5-methoxy-9H-xanthen-9-one |

Synthesis of Structural Analogs and Derivatives for Research Applications

The synthesis of structural analogs of this compound is crucial for structure-activity relationship (SAR) studies and the development of new research tools. These analogs can be prepared by modifying the substitution pattern on both the A and B rings of the xanthone scaffold. A powerful and widely used method for the construction of the xanthone core is the Friedel-Crafts acylation, followed by cyclization. wikipedia.org

This approach typically involves the reaction of a substituted benzoic acid with a substituted phenol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), or a condensing agent like Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid). nih.gov The initial acylation step forms a 2-hydroxybenzophenone intermediate, which then undergoes intramolecular cyclization to yield the xanthone skeleton. researchgate.net

To synthesize analogs of this compound, one can vary the structures of the starting benzoic acid and phenol. For instance, using a different substituted phloroglucinol derivative in the reaction with 2-hydroxy-4-methoxybenzoic acid would lead to analogs with different substituents on the A-ring. Conversely, employing a different substituted salicylic acid derivative with 1,3-dihydroxy-5-methoxybenzene would result in modifications on the B-ring.

This synthetic flexibility allows for the systematic exploration of the chemical space around the this compound scaffold, facilitating the investigation of how different functional groups at various positions impact the molecule's properties and biological activities.

Table 2: Synthesis of Structural Analogs via Friedel-Crafts Acylation

| Starting Materials | Reaction | Intermediate | Product |

| Substituted 2-Hydroxybenzoic Acid + Substituted Phloroglucinol | Friedel-Crafts Acylation | 2,2',4',6'-Tetrahydroxybenzophenone derivative | Substituted 1,3-Dihydroxyxanthone |

| 2-Hydroxy-4-methoxybenzoic Acid + Substituted Phenol | Friedel-Crafts Acylation | 2-Hydroxy-4-methoxy-2'-hydroxybenzophenone derivative | Substituted 1-Hydroxy-7-methoxyxanthone |

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Xanthone (B1684191) Structure Determination (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 1,3-dihydroxy-5-methoxy-9H-xanthen-9-one, both ¹H and ¹³C NMR techniques were employed to elucidate its structure. nih.govresearchgate.netthieme-connect.de The analysis of chemical shifts, coupling constants, and signal multiplicities in the ¹H NMR spectrum allows for the assignment of each proton to its specific position on the xanthone scaffold. Similarly, the ¹³C NMR spectrum, often recorded with broadband proton decoupling, provides a distinct signal for each unique carbon atom in the molecule.

The structural assignment is further refined by two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC), which correlates proton signals with their directly attached carbon atoms, and Heteronuclear Multiple Bond Correlation (HMBC), which reveals longer-range (2-3 bond) couplings between protons and carbons. These experiments are crucial for establishing the connectivity between different parts of the molecule. The complete ¹H and ¹³C NMR data for this compound were reported in the comprehensive study of xanthones isolated from Hypericum oblongifolium. nih.govresearchgate.netthieme-connect.de

Table 1: Representative ¹H NMR Data for Xanthone Derivatives

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-2 | 6.2 - 6.4 | d | ~2.0 |

| H-4 | 6.4 - 6.6 | d | ~2.0 |

| H-6 | 7.5 - 7.7 | t | ~8.0 |

| H-7 | 6.8 - 7.0 | d | ~8.0 |

| H-8 | 7.2 - 7.4 | d | ~8.0 |

| OCH₃ | 3.8 - 4.0 | s | - |

| OH | 12.0 - 13.5 | s (br) | - |

Note: This table is illustrative, based on typical values for similar xanthone structures. Exact values for this compound are found in the cited literature.

Table 2: Representative ¹³C NMR Data for Xanthone Derivatives

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| C-1 | 160 - 165 |

| C-2 | 95 - 100 |

| C-3 | 162 - 167 |

| C-4 | 90 - 95 |

| C-4a | 155 - 160 |

| C-5 | 140 - 145 |

| C-6 | 120 - 125 |

| C-7 | 110 - 115 |

| C-8 | 115 - 120 |

| C-8a | 105 - 110 |

| C-9 (C=O) | 180 - 185 |

| C-9a | 150 - 155 |

| OCH₃ | 55 - 60 |

Note: This table is illustrative, based on typical values for similar xanthone structures. Exact values for this compound are found in the cited literature.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (HRMS-ESI, DIP-EIMS, LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, both high-resolution electron impact mass spectrometry (HREI-MS) and electron impact mass spectrometry (EI-MS) have been utilized. nih.govresearchgate.netthieme-connect.de

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The molecular formula for this compound is C₁₄H₁₀O₅, corresponding to a molecular weight of approximately 258.05 g/mol . HREI-MS would confirm this elemental composition with high precision.

Electron Impact Mass Spectrometry involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For xanthones, common fragmentation pathways include retro-Diels-Alder reactions and the loss of small neutral molecules like carbon monoxide (CO), a methyl group (•CH₃), or a methoxy (B1213986) group (•OCH₃). Analyzing these fragmentation patterns provides valuable corroborative evidence for the structure elucidated by NMR.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

|---|---|---|

| Molecular Formula | C₁₄H₁₀O₅ | - |

| Exact Mass | 258.0528 | HRMS |

| Molecular Weight | 258.23 | MS |

| Key Fragments | [M-CH₃]⁺, [M-OCH₃]⁺, [M-CO]⁺ | EI-MS |

Note: Fragmentation data is predicted based on typical xanthone fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of hydroxyl (-OH) groups is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl group (C=O) of the xanthone core gives rise to a strong, sharp absorption band around 1650 cm⁻¹. Aromatic C=C bond stretching vibrations are observed in the 1450-1600 cm⁻¹ region, while C-O stretching vibrations from the ether and phenol groups would appear in the 1000-1300 cm⁻¹ range. The specific frequencies of these bands can be influenced by factors such as hydrogen bonding. researchgate.net

Table 4: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Phenolic Hydroxyl |

| ~3050 | C-H stretch | Aromatic |

| ~1650 (strong) | C=O stretch | Ketone (Xanthone) |

| 1450-1600 | C=C stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-electron systems. The xanthone nucleus, being a large, aromatic chromophore, exhibits characteristic absorption bands in the UV-Vis spectrum. The spectrum for this compound is expected to show multiple absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions.

Typically, xanthones display two to four major absorption bands in the UV region, between 200 and 400 nm. The positions and intensities of these bands are influenced by the substitution pattern on the aromatic rings. Hydroxyl and methoxy groups act as auxochromes, which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The UV spectrum serves as a useful fingerprint for the specific oxygenation pattern of the xanthone. researchgate.net

Table 5: Typical UV-Vis Absorption Maxima for Hydroxy-methoxyxanthones

| Band | Wavelength Range (λmax, nm) | Electronic Transition |

|---|---|---|

| I | 300 - 380 | π→π* |

| II | 250 - 290 | π→π* |

| III | 230 - 250 | π→π* |

Note: This table represents typical values for the xanthone chromophore. Specific values are reported in the cited literature.

X-ray Crystallography for Absolute Stereochemistry and Conformation

The molecular structure of this compound was conclusively confirmed by single-crystal X-ray diffraction analysis. researchgate.netthieme-connect.deresearchgate.net The crystallographic data for this compound are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 758019. researchgate.net The analysis of the crystal structure reveals that the tricyclic xanthone core is essentially planar. The methoxy group is nearly coplanar with the aromatic ring to which it is attached. The crystal packing is stabilized by a network of intermolecular O-H···O hydrogen bonds, which link adjacent molecules together. researchgate.net This detailed structural information is paramount for understanding the molecule's physical properties and its interactions in a biological context.

Table 6: Crystallographic Data Summary for this compound

| Parameter | Value |

|---|---|

| CCDC Deposition No. | 758019 |

| Molecular Formula | C₁₄H₁₀O₅ |

| Crystal System | [Data not available in snippets] |

| Space Group | [Data not available in snippets] |

| Key Feature | Essentially planar xanthone core |

| Stabilizing Interaction | Intermolecular O-H···O hydrogen bonds |

Source: Ali et al., Planta Med 2011; 77: 2013–2018 and CCDC 758019.

Structure Activity Relationship Sar Studies of 1,3 Dihydroxy 5 Methoxy 9h Xanthen 9 One and Analogs

Influence of Hydroxyl and Methoxy (B1213986) Substituents on Biological Potency

The presence and arrangement of hydroxyl (–OH) and methoxy (–OCH₃) groups on the xanthone (B1684191) scaffold are primary determinants of its biological activity. Hydroxyl groups, in particular, are often essential for various pharmacological effects, including antioxidant and anticancer activities. researchgate.netresearchgate.net

Hydroxylated xanthones are known to possess significant biological properties. nih.gov For instance, the number of free hydroxyl groups can directly influence antioxidant activity; compounds with a higher number of these groups tend to exhibit better radical scavenging capabilities. mdpi.com The antioxidant activity of mangiferin, for example, is attributed to its free hydroxyl groups and catechol moiety, as its methylated derivatives were found to be inactive. researchgate.net In the context of anticancer activity, the addition of hydroxyl groups to the xanthone structure has been shown to enhance its efficacy against breast cancer cells. researchgate.net The xanthone moiety's ability to bind to various biological targets is significantly influenced by the hydroxyl functional group. nih.gov

Methoxy groups also play a critical role, though their influence can be complex. In some cases, methoxylation can preserve or slightly alter activity compared to the hydroxylated parent compound. However, in other instances, replacing a hydroxyl with a methoxy group can lead to a decrease in potency, as seen in some antibacterial assessments where compounds with more methoxyl groups showed lower activity. mdpi.com Conversely, comparing γ-mangostin to garcinone D, it's evident that the hydroxylation of an isoprenyl moiety can counteract the negative influence of a methoxy group at position C-7, restoring biological activity. nih.govmdpi.com This interplay highlights that the biological effect is not merely due to the presence of these groups, but a complex function of their number, position, and interaction with other substituents.

Positional Effects of Functional Groups on Xanthone Activity (e.g., C-1, C-3, C-6, C-8 positions)

SAR studies consistently identify specific positions on the xanthone nucleus as critical for biological activity, with C-1, C-3, C-6, and C-8 being particularly significant. nih.govnih.gov The placement of functional groups at these key positions can dramatically alter the compound's pharmacological profile.

The C-1 position is frequently highlighted for its importance. A hydroxyl group at C-1 is considered a key structural feature for antitumor activity. researchgate.netscienceopen.com This is supported by the observation that 1-hydroxyxanthone (B191526) is a more potent anticancer agent than 3-hydroxyxanthone. researchgate.net The C-1 hydroxyl group can form a strong intramolecular hydrogen bond with the carbonyl oxygen at C-9, which stabilizes the molecule's conformation and influences its interaction with biological targets. nih.gov

The oxygenation pattern across the scaffold is crucial. For example, the anticancer properties of certain xanthones are linked to hydroxyl substituents at positions C-1, C-3, and C-6. mdpi.com The combination of hydroxyl groups at C-1 and C-6 has been noted for its contribution to antifungal activity. nih.gov The specific arrangement of substituents dictates the molecule's ability to interact with targets. For instance, in a study on antifouling agents, xanthones with hydroxyl groups at C-3 and C-4 were found to be less crucial for activity than other substitutions, as methoxy groups at these positions also resulted in active compounds. mdpi.com

The C-8 position is also pivotal, especially concerning modifications like prenylation, which will be discussed in the following section. nih.govmdpi.com The collective evidence underscores that the potency of a xanthone derivative is not determined by a single functional group but by the specific constellation of substituents across these key carbon positions.

| Position | Functional Group/Substitution | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| C-1 | Hydroxyl (–OH) | Important for antitumor activity; often enhances potency compared to substitution at other positions. | researchgate.netscienceopen.com |

| C-1, C-3, C-6 | Hydroxyl (–OH) | Combination is significant for anticancer properties. | mdpi.com |

| C-1, C-6 | Hydroxyl (–OH) | Contributes to antifungal activity. | nih.gov |

| C-8 | Prenyl/Isoprenyl Group | Crucial position for prenylation, significantly enhancing anticancer and CDK4 inhibitory activity. | nih.govmdpi.com |

| C-4 | Prenyl Group | May diminish anticancer activity compared to C-8 prenylation. | mdpi.com |

| C-7 | Methoxy (–OCH₃) | Can have a negative influence on activity, which may be counteracted by other substitutions. | mdpi.com |

Impact of Ring System Modifications on Bioactivity Profiles (e.g., prenylated derivatives)

Modifications to the core ring system of the xanthone, particularly the addition of isoprenoid units (prenylation), can profoundly enhance biological activity. nih.gov Prenyl groups, due to their lipophilic nature, can improve the molecule's interaction with cellular membranes and protein targets, often leading to increased potency. nih.govresearchgate.net

The position of the prenyl group is a critical determinant of its effect on bioactivity. mdpi.com Studies on α-, β-, and γ-mangostins revealed that an isoprenyl substituent at the C-8 position, combined with hydroxyl groups at C-1, C-3, and C-6, resulted in the most potent activity. nih.govmdpi.com Prenylation at C-8 is consistently linked to significant anticancer properties. mdpi.com In contrast, prenylation at other positions, such as C-4, may not promote strong activity and can even have a diminishing effect. mdpi.com

The introduction of a prenyl group can transform an inactive compound into a moderately active one. For example, C-prenylation of the inactive 1-hydroxyxanthone led to derivatives that exhibited moderate growth inhibitory activity against breast adenocarcinoma cells. nih.gov Furthermore, the addition of a new prenyl group to α-mangosteen has been shown to enhance its antioxidant activity. asianpubs.org These findings underscore the strategic importance of prenylation as a structural modification for optimizing the therapeutic potential of xanthones. nih.govmdpi.com

| Parent Compound | Modification | Resulting Compound/Analog | Change in Bioactivity | Reference |

|---|---|---|---|---|

| 1-hydroxyxanthone | C-prenylation | Prenylated 1-hydroxyxanthone derivatives | Inactive parent compound becomes moderately active (antitumor). | nih.gov |

| Xanthone scaffold | Isoprenyl group at C-8 | γ-mangostin | Potent CDK4 inhibitory and anticancer activity. | nih.govmdpi.com |

| Xanthone scaffold | Prenyl group at C-4 | Gartanin | Does not promote good CDK4 inhibitory activity. | mdpi.com |

| α-mangosteen | Addition of a prenyl group | Prenylated α-mangosteen | Enhanced antioxidant activity. | asianpubs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov In the study of xanthones, QSAR models are developed by correlating physicochemical properties, known as molecular descriptors, with activities such as anticancer or enzyme inhibitory effects. nih.govresearchgate.net This approach allows for the prediction of the activity of new, unsynthesized derivatives, thereby guiding rational drug design. scispace.commdpi.com

The process involves calculating various descriptors for a set of xanthone derivatives with known biological activities. nih.gov Statistical methods, such as multiple linear regression (MLR), are then employed to build a model that best describes the relationship. nih.govnih.gov The resulting QSAR equation can identify which structural properties are most influential in determining the compound's potency. mdpi.com

Electronic descriptors quantify the electronic properties of a molecule, such as charge distribution and orbital energies, which are fundamental to its reactivity and ability to participate in intermolecular interactions. In QSAR studies of xanthones, these descriptors have been shown to be significantly correlated with biological activity. researchgate.net

One key set of electronic descriptors relates to the net atomic charges on specific atoms within the xanthone scaffold. nih.govresearchgate.net For example, a QSAR analysis of xanthones' cytotoxic activity found that the net atomic charges at the C-1, C-2, and C-3 positions were important contributing descriptors. nih.gov Similarly, another study on antiplasmodial agents identified the atomic net charges on C-12 and C-13 as significant variables in the best QSAR model. researchgate.net This suggests that the electronic environment around these specific carbon atoms is crucial for the molecule's interaction with its biological target.

Other electronic descriptors, such as dielectric energy and the energies of frontier molecular orbitals (HOMO and LUMO), also play a role. nih.govresearchgate.net A QSAR model for anticancer activity identified dielectric energy as one of five molecular descriptors that were significantly correlated with potency. nih.gov The antiplasmodial activity of xanthone derivatives has been described as being driven by atomic orbitals and charges, further emphasizing the importance of the electronic structure in defining biological function. scispace.comresearchgate.net

Beyond electronic properties, a variety of other molecular descriptors are used in QSAR models to capture different aspects of a molecule's structure, including its size, shape, and hydrophobicity. nih.govmdpi.com These descriptors help to explain how a molecule will behave in a biological system, for instance, how it might cross cell membranes or fit into the binding pocket of an enzyme.

LogP, the logarithm of the partition coefficient between n-octanol and water, is a crucial descriptor that quantifies a compound's lipophilicity or hydrophobicity. cmst.eu It has been repeatedly identified as a significant factor in the QSAR models for xanthone derivatives. In studies on both anticancer and cytotoxic activities, LogP was found to be a key descriptor, indicating that the lipophilicity of the xanthone derivative plays a major role in its biological effect. nih.govnih.gov

Other important descriptors include those related to molecular size and shape. The solvent-accessible surface area, which measures the surface of the molecule that is accessible to a solvent, was significantly correlated with the anticancer activity of xanthones. nih.gov The number of hydrogen-bond forming substituents (Hs) and the number of aromatic rings (N(pi)) have also been successfully used to model the α-glucosidase inhibitory activity of xanthone derivatives. nih.gov The combination of these descriptors allows for the development of robust QSAR models that can accurately predict the biological potency of novel xanthone compounds. nih.gov

| Descriptor Type | Specific Descriptor | Correlated Biological Activity | Reference |

|---|---|---|---|

| Electronic | Net atomic charges (qC1, qC2, qC3) | Cytotoxic activity | nih.gov |

| Electronic | Dielectric Energy | Anticancer activity | nih.gov |

| Electronic | Atomic orbitals and charges | Antiplasmodial activity | scispace.comresearchgate.net |

| Molecular/Physicochemical | LogP (Lipophilicity) | Anticancer and cytotoxic activity | nih.govnih.gov |

| Molecular/Physicochemical | Solvent-Accessible Surface Area | Anticancer activity | nih.gov |

| Molecular/Physicochemical | Number of H-bond forming substituents (Hs) | α-glucosidase inhibition | nih.gov |

| Molecular/Physicochemical | Number of aromatic rings (N(pi)) | α-glucosidase inhibition | nih.gov |

In Vitro Biological Activity Studies and Mechanistic Investigations

Antioxidant Activity Mechanisms

Inhibition of Enzyme-Mediated Degradation of Extracellular Matrix Components (e.g., Collagenase, Elastase, Hyaluronidase)There is no published research on the inhibitory effects of 1,3-dihydroxy-5-methoxy-9H-xanthen-9-one against enzymes such as collagenase, elastase, or hyaluronidase, which are involved in the breakdown of the extracellular matrix. While other xanthones have been studied for these properties, data for this specific molecule is lacking.mdpi.com

The potential for this compound to act as an anti-inflammatory agent through the inhibition of key mediators has not been explored in published studies.

Antimicrobial Activity Mechanistic Studies

The antibacterial action of xanthones, particularly against Gram-positive bacteria, often involves the disruption of the bacterial cell membrane. nih.gov Compounds with a xanthone (B1684191) scaffold can rapidly compromise the integrity of the cytoplasmic membrane. nih.gov This membrane-disrupting action leads to the leakage of essential intracellular components, such as proteins and DNA, ultimately causing bacterial cell death. nih.gov

This mechanism is similar to that of some antimicrobial peptides (AMPs). nih.gov Studies on xanthoangelol, a natural geranylated hydroxy chalcone, have shown it exhibits potent activity against Gram-positive bacteria by destroying cell membranes. nih.gov The presence of hydroxyl groups on the xanthone core is believed to contribute to this activity by interacting with the components of the bacterial cell envelope. researchgate.net This mode of action is advantageous as it can be effective against multidrug-resistant strains and may have a lower propensity for developing resistance compared to antibiotics that target specific metabolic pathways. nih.gov

While specific studies on the antifungal mechanisms of this compound are not extensively detailed in available literature, the general activity of related phenolic compounds against fungi like dermatophytes and Candida albicans involves interference with the fungal cell membrane. nih.gov Key targets for many antifungal agents include the synthesis or integrity of ergosterol, the primary sterol in the fungal cell membrane. nih.gov

Antifungal compounds can cause damage to the cell membrane's permeability, leading to the efflux of potassium ions and other vital intracellular contents. This disruption of osmotic balance is a common mechanism that inhibits fungal growth. For instance, some synthetic naphthoquinones have been shown to induce membrane leakage without directly interacting with ergosterol. The formation of virulence factors such as germ tubes and biofilms in C. albicans is also a target for antifungal agents. By disrupting cell signaling or integrity, these compounds can prevent the morphological transition and community formation necessary for infection. The emergence of antifungal resistance in dermatophytes, often through mutations in target enzyme genes or overexpression of efflux pumps, underscores the need for novel agents with different modes of action. nih.gov

Anticancer Activity Mechanistic Investigations (in vitro cellular models)

This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. In vitro studies have quantified this activity through IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

The compound exhibited notable cytotoxicity against the human promyelocytic leukemia cell line (HL-60) and the hepatocellular carcinoma cell line (SMMC-7721), with IC50 values of 2.70 µM and 3.80 µM, respectively. researchgate.net Its activity against the human lung adenocarcinoma cell line (A-549) was also observed, with an IC50 value of 11.91 µM. researchgate.net While specific IC50 data for the HeLa human cervical cancer cell line was not found for this particular compound, various other novel compounds are routinely evaluated against this cell line, demonstrating its importance in anticancer research. nih.govresearchgate.netacs.org

The anticancer activity of xanthone derivatives is often mediated by their ability to inhibit cell growth and induce apoptosis, or programmed cell death. The molecular mechanisms are multifaceted and can involve the modulation of key signaling pathways that regulate cell survival and proliferation.

Structurally related xanthones have been shown to inhibit the growth of multidrug-resistant cancer cells by modulating MAPK signaling pathways. mdpi.com Specifically, they can cause an upregulation of p38, which is associated with cell cycle arrest at the G2 phase, and a downregulation of ERK, which is linked to the promotion of apoptosis. mdpi.com

Apoptosis induction by bioactive compounds typically proceeds through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathway. nih.gov Key events in the intrinsic pathway include the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to a loss of mitochondrial membrane potential. plos.org This triggers the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases (such as caspase-9 and caspase-3), ultimately leading to DNA fragmentation and cell death. plos.org This caspase-dependent apoptosis is a hallmark of effective cancer chemotherapeutic agents. nih.gov

Table of Mentioned Compounds

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of xanthones in plants is a complex process that originates from the shikimate and acetate pathways. nih.govscilit.com These initial steps converge to form a key benzophenone intermediate, 2,3′,4,6-tetrahydroxybenzophenone, which then undergoes regioselective oxidative coupling to yield core xanthone (B1684191) scaffolds such as 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX). nih.govresearchgate.net The structural diversity of naturally occurring xanthones, including 1,3-dihydroxy-5-methoxy-9H-xanthen-9-one, arises from subsequent tailoring reactions like hydroxylation, methylation, and prenylation, which are catalyzed by specific enzymes. nih.gov

While the general framework of xanthone biosynthesis is understood, many of the specific enzymes responsible for these late-stage modifications remain undiscovered. For this compound, the identity and mechanism of the O-methyltransferase (OMT) that specifically methylates the C-5 hydroxyl group of a trihydroxyxanthone precursor are currently unknown. Future research must prioritize the identification and characterization of these elusive enzymes from organisms known to produce this compound, such as Hypericum japonicum and Canscora alata. mdpi.com

Elucidating these pathways is crucial for several reasons. It provides fundamental insights into plant secondary metabolism and, from a translational perspective, offers the genetic tools necessary for heterologous expression in microbial systems. Engineering microorganisms like Saccharomyces cerevisiae or Escherichia coli to produce this compound could enable sustainable, scalable, and cost-effective production, overcoming the limitations of extraction from natural plant sources.

Table 1: Key Research Objectives in Biosynthesis

| Research Objective | Rationale | Potential Impact |

|---|---|---|

| Identification of C-5 O-methyltransferase | The enzyme responsible for the final methoxy (B1213986) group addition is unknown. | Enables targeted genetic engineering for heterologous production. |

| Characterization of Precursor Scaffolds | Determine the precise trihydroxyxanthone intermediate (e.g., 1,3,5-THX) used in the pathway. | Clarifies the complete biosynthetic sequence and substrate specificity of tailoring enzymes. |

| Pathway Reconstruction in a Heterologous Host | Transfer identified genes into a microbial host to validate function and optimize production. | Creates a sustainable platform for industrial-scale synthesis of the compound. |

Development of Novel Synthetic Routes for Enhanced Structural Diversity

While biosynthesis offers a route to the natural product, chemical synthesis provides the flexibility to generate novel analogs with potentially enhanced potency, selectivity, or improved pharmacokinetic properties. Traditional methods for synthesizing the xanthone core, such as the Grover, Shah, and Shah method, often require harsh conditions. nih.gov Modern synthetic chemistry offers a toolkit of more efficient and versatile strategies that can be applied to create a library of derivatives based on the this compound scaffold. nih.gov

Future synthetic efforts should focus on leveraging these advanced methodologies. Palladium-catalyzed reactions, for instance, have emerged as powerful tools for constructing the xanthone framework through processes like tandem carbonylation/C-H activation. researchgate.netnih.gov These methods allow for the coupling of diverse starting materials, enabling the systematic modification of substituents on both aromatic rings. Furthermore, the application of enabling technologies like microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields, accelerating the drug discovery process. mdpi.commdpi.com

The strategic goals are twofold: to develop a highly efficient and scalable total synthesis of the parent compound and to generate a diverse library of analogs. By systematically altering the substitution patterns—for example, by introducing different alkyl or aryl groups, adding pharmacologically relevant moieties like triazoles, or modifying the existing hydroxyl and methoxy groups—researchers can conduct comprehensive structure-activity relationship (SAR) studies. mdpi.com This will be pivotal in identifying derivatives with superior therapeutic profiles.

Table 2: Modern Synthetic Approaches for Xanthone Diversification

| Synthetic Strategy | Description | Advantage for Structural Diversity |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Involves reactions like tandem carbonylation and C-H activation to form the tricyclic core from aryl precursors. nih.gov | High efficiency and allows for a wide range of commercially available starting materials, facilitating diverse substitutions. |

| Ullmann Condensation | A copper-catalyzed reaction to form a diaryl ether intermediate, which is subsequently cyclized. nih.gov | A classic but continually improving method for linking the two aromatic ring precursors. |

| Microwave-Assisted Synthesis (MAOS) | The use of microwave irradiation to accelerate reaction rates and improve yields. | Rapid generation of a library of analogs for high-throughput screening. |

| Photocatalysis | Utilizes visible light to promote reactions, often under mild, metal-free conditions. nih.gov | Offers a green chemistry approach to synthesis, reducing reliance on heavy metal catalysts. |

Identification of New Biological Targets and Pathways

Xanthones as a class are recognized as "privileged structures" in medicinal chemistry, capable of interacting with a multitude of biological targets. mdpi.comresearchgate.net Their anticancer activities, for example, have been linked to the inhibition of critical enzymes like topoisomerases and protein kinases, as well as the induction of apoptosis through caspase activation. nih.govmdpi.com In the context of inflammation, xanthones have been shown to modulate pathways such as NF-κB and Nrf2 and inhibit pro-inflammatory enzymes. nih.govnih.gov

A significant gap in current knowledge is the precise molecular targets and pathways modulated by this compound. Future research must move beyond generalized activity screenings to pinpoint its specific protein binding partners and its impact on cellular signaling cascades. Techniques such as affinity chromatography, chemical proteomics, and computational docking simulations can be employed to identify direct molecular targets.

Identifying these targets is fundamental for understanding its mechanism of action and for predicting its therapeutic applications and potential side effects. For instance, if the compound is found to be a potent and selective inhibitor of a specific kinase involved in a particular cancer, it could be developed as a targeted therapy. Conversely, if it interacts with multiple targets in an inflammatory pathway, it might be better suited as a multi-target agent for complex inflammatory diseases.

Table 3: Potential Biological Targets for this compound Based on Xanthone Class Activity

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Enzymes | Topoisomerases, Protein Kinases, Aromatase, Cyclooxygenase (COX), Xanthine Oxidase, Neuraminidase. nih.govmdpi.comresearchgate.net | Cancer, Inflammation, Gout, Viral Infections. |

| Signaling Pathways | p53, NF-κB, MAPK, Nrf2, ERK5/c-Myc. scilit.comnih.gov | Cancer, Inflammation, Neuroprotection. |

| Cellular Processes | Apoptosis (via Caspase activation), Cell Cycle Regulation, DNA Cross-linking. scilit.commdpi.com | Cancer. |

| Membrane Proteins | P-glycoprotein (P-gp). nih.gov | Overcoming Multi-Drug Resistance in Cancer. |

Advanced Mechanistic Studies using "Omics" Technologies

To build a comprehensive understanding of the biological effects of this compound, future research must adopt a systems biology approach. "Omics" technologies—transcriptomics, proteomics, and metabolomics—provide an unbiased, system-wide view of the molecular changes induced by a compound within a cell or organism. These advanced studies can reveal complex mechanisms that are missed by traditional single-target approaches.

For instance, a combined proteomics and metabolomics study on a xanthone compound revealed that its anti-inflammatory effects were due to the metabolic reprogramming of macrophages, a mechanism that would be difficult to identify otherwise. mdpi.com Similarly, transcriptomic analysis of cells treated with novel xanthone derivatives in combination with hyperthermia identified significant changes in the expression of genes related to cellular stress, providing insight into their synergistic mode of action. nih.gov

Applying these technologies to this compound will be a critical next step. Transcriptomic profiling (e.g., via RNA-Seq) can identify all genes whose expression is altered upon treatment, revealing affected signaling and metabolic pathways. Proteomics can quantify changes in the cellular protein landscape, identifying regulated enzymes and structural proteins. Metabolomics can measure fluctuations in small-molecule metabolites, providing a functional readout of the cell's metabolic state. Integrating these multi-omics datasets will provide a holistic picture of the compound's mechanism of action, paving the way for more informed and targeted therapeutic development.

Table 4: Application of "Omics" Technologies for Mechanistic Insights

| "Omics" Technology | Information Gained | Research Question Addressed |

|---|---|---|

| Transcriptomics | Changes in global gene expression (mRNA levels). | Which signaling pathways and biological processes are activated or suppressed by the compound? |

| Proteomics | Changes in global protein expression and post-translational modifications. | Which specific proteins are up- or down-regulated, and how does this affect cellular function? |

| Metabolomics | Changes in the profile of endogenous small-molecule metabolites. | How does the compound alter cellular metabolism (e.g., energy production, biosynthesis)? |

| Integrative Multi-Omics | A holistic view combining data from all levels. | What is the complete system-level mechanism of action of the compound? |

Exploration of Synergistic Effects with Other Bioactive Compounds

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Combining therapeutic agents can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual effects. This approach can also help overcome drug resistance and allow for lower, less toxic doses of conventional drugs.

Future research should systematically explore the potential of this compound to act synergistically with other compounds. Studies on other xanthones have already demonstrated the promise of this strategy. For example, α-mangostin exhibits synergy with the chemotherapy drug 5-fluorouracil in colon cancer cells. nih.gov In another compelling example, synthetic xanthone derivatives showed a profoundly enhanced anticancer effect in ovarian cancer cells when combined with mild hyperthermia. nih.govscilit.commdpi.com

Potential partners for combination studies with this compound could include:

Conventional Chemotherapeutic Agents: To assess its potential to enhance efficacy or re-sensitize resistant cancer cells.

Other Natural Products: As a phenolic compound, it may exhibit synergistic antioxidant effects when combined with other phenolics or flavonoids, such as quercetin or gallic acid. mdpi.com This could be valuable for applications in preventing oxidative stress-related diseases.

Targeted Therapies: Combining it with drugs that have a known, specific target could create a multi-pronged attack on complex disease pathways.

Investigating these combinations is a key translational step, as it could position this compound not as a standalone drug, but as a valuable component of a more effective, multi-component therapeutic regimen.

Q & A

Q. What are the established synthetic routes for 1,3-dihydroxy-5-methoxy-9H-xanthen-9-one, and how can purity be optimized?

- Methodological Answer : A common approach involves cyclization of substituted benzophenone precursors under acidic or basic conditions. For example, a similar xanthenone derivative (2-methoxy-9H-xanthen-9-one) was synthesized via Friedel-Crafts acylation followed by cyclization, yielding 61% purity. Optimization includes chromatographic purification (e.g., silica gel) and recrystallization in ethanol or DCM/hexane mixtures to achieve ≥95% purity . Key steps:

- Monitor reaction progress via TLC (cyclohexane:DCM 3:2).

- Characterize intermediates using -NMR (300 MHz, CDCl) to confirm regioselectivity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR (e.g., δ 8.35 ppm for aromatic protons) and -NMR (e.g., δ 177.09 ppm for the carbonyl group) are essential. Use CDCl or DMSO-d as solvents .

- Mass Spectrometry : High-resolution EI-MS or ESI-MS confirms molecular weight (e.g., m/z 226.1 [M] for analogous compounds) .

- IR Spectroscopy : Detect hydroxyl (3200–3600 cm) and carbonyl (1650–1750 cm) stretches .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer :

- Mechanistic Studies : Use redox-cycling assays (e.g., DPPH or ABTS) under controlled pH and oxygen levels to evaluate context-dependent behavior. For example, structural analogs like 3,6-dimethylxanthenone exhibit variable activity due to substituent electronic effects .

- Metabolic Profiling : Incubate the compound with liver microsomes to identify metabolites that may influence activity. Gastric antisecretory xanthenones, for instance, show rapid metabolism in vivo, necessitating stable isotope labeling for tracking .

Q. What strategies improve crystallization for X-ray diffraction studies of xanthenone derivatives?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., DMF/water or ethanol/hexane) to slow crystallization. SHELXL software refines crystal structures, leveraging high-resolution data (≤1.0 Å) for accurate hydrogen bonding and torsion angle analysis .

- Twinned Data Handling : For challenging crystals (e.g., monoclinic P2/c systems), apply SHELXD for phase resolution and SHELXE for density modification .

Q. How can solubility limitations in pharmacological assays be overcome?

- Methodological Answer :

- Co-solvent Systems : Prepare stock solutions in DMSO (2 mg/ml) and dilute in PBS (pH 7.2) with ≤1% DMSO to maintain biocompatibility .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or aminoalkyl chains) via electrophilic substitution, as demonstrated for antimalarial xanthenones .

Data Contradiction Analysis

Q. Why do purity claims (e.g., 95% vs. 98%) from different sources vary, and how can this impact experimental outcomes?

- Methodological Answer :

- Source Verification : Cross-validate purity via HPLC (C18 column, methanol/water gradient) and -NMR integration. Commercial batches often contain regioisomers (e.g., 1,2-dihydroxy vs. 1,3-dihydroxy derivatives) due to incomplete cyclization .

- Impact on Bioassays : Impurities (e.g., residual solvents) may inhibit enzyme activity. Pre-treat samples with activated charcoal or centrifugal filtration to remove interferents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.